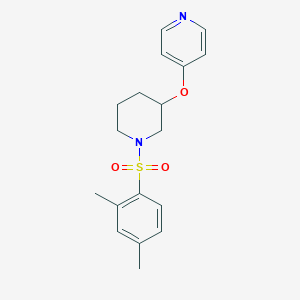

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Description

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring. The piperidine moiety is sulfonylated at the 1-position by a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

4-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14-5-6-18(15(2)12-14)24(21,22)20-11-3-4-17(13-20)23-16-7-9-19-10-8-16/h5-10,12,17H,3-4,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAACNSGKNKRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, which can be synthesized through cyclization reactions involving appropriate precursors. The sulfonylation of the piperidine intermediate with 2,4-dimethylbenzenesulfonyl chloride under basic conditions yields the sulfonylated piperidine. Finally, the pyridine ring is introduced through nucleophilic substitution reactions, where the sulfonylated piperidine reacts with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound may be investigated for its potential biological activity, including its interactions with various enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

Mechanism of Action

The mechanism of action of 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chlorophenyl and Methoxyphenyl Derivatives

Compounds like 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine () share a pyridine core but differ in substituents. The chlorophenyl group introduces electron-withdrawing effects, while methoxyphenyl groups are electron-donating.

Hexahydroquinoline Derivatives

Derivatives such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile () feature fused bicyclic systems. These compounds exhibit higher molecular weights (466–545 g/mol) and melting points (268–287°C) compared to the target compound (estimated molecular weight ~370.45 g/mol). The hexahydroquinoline core may enhance rigidity but reduce solubility compared to the simpler piperidine-pyridine scaffold .

Physicochemical Properties

Melting Points and Solubility

- Target Compound: Predicted melting point is lower than hexahydroquinoline derivatives (268–287°C) due to reduced molecular symmetry and lack of fused rings.

- Hexahydroquinoline Derivatives: Higher melting points correlate with extended conjugation and hydrogen-bonding capacity from carbonyl and cyano groups .

Molecular Weight and Lipophilicity

- Target Compound : Lower molecular weight (~370 g/mol) suggests improved bioavailability compared to bulkier analogs (e.g., 545 g/mol in ).

Spectroscopic Characterization

IR Spectroscopy

- Target Compound : Expected S=O stretches (1150–1350 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

- Hexahydroquinoline Derivatives: Show additional peaks for carbonyl (1650–1750 cm⁻¹) and cyano (2200–2250 cm⁻¹) groups .

¹H NMR Analysis

- Target Compound : Aromatic protons (δ 6.5–8.5 ppm), piperidine methylenes (δ 1.5–3.5 ppm), and dimethylphenyl methyl groups (δ 2.1–2.4 ppm).

- Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Downfield shifts for pyrimidinone protons (δ 8.0–9.0 ppm) due to electron-withdrawing effects .

Biological Activity

The compound 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 346.45 g/mol. The structure features a piperidine ring, a sulfonyl group, and a pyridine moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃S |

| Molecular Weight | 346.45 g/mol |

| Purity | Typically ≥ 95% |

Biological Activity

Research indicates that compounds containing piperidine and pyridine structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains. For example, compounds with similar structural motifs have demonstrated activity against Gram-positive bacteria .

- Neuroprotective Effects : Compounds targeting dopamine receptors have been noted for their neuroprotective properties. It is hypothesized that the presence of the piperidine moiety may enhance interaction with neuroreceptors, potentially offering protection against neurodegenerative diseases .

- Enzyme Inhibition : The sulfonyl group in the compound suggests potential as an enzyme inhibitor. Research on related compounds indicates that they can modulate enzyme activity, which is crucial in drug design for various therapeutic applications .

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly dopamine receptors, influencing signaling pathways associated with mood and cognition.

- Enzyme Interaction : By binding to active sites on enzymes, it may inhibit or activate biochemical pathways critical for cellular function.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Antimicrobial Studies : A study reported that derivatives of piperidine exhibited significant antimicrobial activity against various pathogens, suggesting that modifications in the sulfonyl group could enhance efficacy .

- Neuroprotective Mechanisms : Research focusing on D3 dopamine receptor agonists highlighted their potential in protecting dopaminergic neurons from degeneration. The structural similarities with the compound suggest it may exhibit comparable protective effects .

- Pharmacokinetics and Toxicology : Investigations into related compounds indicated favorable pharmacokinetic profiles with low toxicity levels at therapeutic doses. This suggests that this compound could be developed as a safe therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.